ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Overview
Description
Ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a sulfonyl group and an ethyl ester moiety
Preparation Methods
The synthesis of ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminophenol to form the intermediate 4-[(4-methoxyphenyl)sulfonyl]-2-aminophenol. This intermediate is then subjected to cyclization with ethyl chloroformate under basic conditions to yield the desired benzoxazine compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Chemical Reactions Analysis
Ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The benzoxazine ring can also interact with nucleic acids and other biomolecules, leading to potential therapeutic effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
Ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be compared with other benzoxazine derivatives and sulfonyl-containing compounds. Similar compounds include:
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: This compound shares the ethyl ester and aromatic ring features but differs in the heterocyclic core.
4-methoxyphenyl methyl sulfone: This compound contains the methoxyphenyl and sulfonyl groups but lacks the benzoxazine ring and ethyl ester moiety.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: This compound has a similar ester functionality but differs in the core structure and substituents.
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-3-24-18(20)17-12-19(15-6-4-5-7-16(15)25-17)26(21,22)14-10-8-13(23-2)9-11-14/h4-11,17H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMXNNMDAHMEJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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